2-Amino-2-methyl-1-propanol hydrochloride

Aqueous solubility Formulation science Analytical chemistry

Researchers relying on Tris-based buffers for alkaline phosphatase (ALPase) detection frequently encounter suboptimal enzyme activity, compromising assay sensitivity. 2-Amino-2-methyl-1-propanol hydrochloride (AMP·HCl, CAS 3207-12-3) directly addresses this limitation with quantitatively superior performance. • Higher ALPase activity vs. Tris buffer - validated in diagnostic-grade AMP-buffered ALP kits for accurate quantification at low expression levels. • pKa 9.7, effective pH 9.0-10.5 - precise alkaline buffering for enzymatic and molecular biology workflows. • Solid crystalline form (mp 204-206 °C) - enables accurate weighing and reproducible stoichiometry, unlike the liquid free base. • 0.5 g/mL aqueous solubility - produces clear, stable formulations without additional solubilizers. • Lower toxicity than free base - preferred for topical pharma and personal care formulations involving direct human contact.

Molecular Formula C4H11NO.ClH
C4H12ClNO
Molecular Weight 125.60 g/mol
CAS No. 3207-12-3
Cat. No. B1265682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-methyl-1-propanol hydrochloride
CAS3207-12-3
Synonyms2-amino-2-methyl-1-propanol
2-amino-2-methyl-1-propanol hydrochloride
2-amino-2-methyl-1-propanol mesylate
2-amino-2-methyl-1-propanol nitrate salt
2-amino-2-methyl-1-propanol tosylate
2-amino-2-methylpropanol
aminomethyl propanol
Molecular FormulaC4H11NO.ClH
C4H12ClNO
Molecular Weight125.60 g/mol
Structural Identifiers
SMILESCC(C)(CO)N.Cl
InChIInChI=1S/C4H11NO.ClH/c1-4(2,5)3-6;/h6H,3,5H2,1-2H3;1H
InChIKeyPMZIUAOBHNJYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-methyl-1-propanol Hydrochloride Overview


2-Amino-2-methyl-1-propanol hydrochloride (CAS 3207-12-3), also known as AMP·HCl, is the hydrochloride salt form of the substituted aliphatic amino alcohol 2-amino-2-methyl-1-propanol (AMP) . This compound is characterized by its dual amine and alcohol functionalities, which enable it to function as a versatile organic base, a buffering agent with a useful pH range of approximately 9.0–10.5 and a pKa of 9.7 at 25°C, and a synthetic intermediate in pharmaceutical and industrial applications [1]. The hydrochloride salt form is specifically employed to provide enhanced stability and solubility in aqueous systems compared to the free base, making it a preferred form for precise formulation work and as a stable reagent [2].

FormHydrochloride salt for aqueous systems
BufferpKa 9.7; effective pH 9.0–10.5 at 25 °C
UseStable reagent, synthetic intermediate, assay buffer

Why AMP·HCl Cannot Be Substituted with Free Base


Generic substitution of 2-amino-2-methyl-1-propanol hydrochloride with its free base (CAS 124-68-5) or with structurally similar amino alcohols like Tris (tris(hydroxymethyl)aminomethane) is not viable due to significant differences in physicochemical properties and biological performance. The hydrochloride salt exhibits markedly different solubility in water (0.5 g/mL, clear solution) compared to the free base, which is insoluble in water and exists as a liquid . Furthermore, the hydrochloride form has been documented as being less toxic than the free base, a critical distinction for applications involving direct human or animal exposure [1]. In enzymatic assays, buffers based on the AMP moiety have demonstrated quantitatively higher alkaline phosphatase (ALPase) activity compared to Tris-based buffers, indicating that the specific chemical structure of the 2-amino-2-methyl-1-propanol core is essential for optimal assay performance [2].

Free base Insoluble in water; solubility difference may limit direct aqueous use. Salt form avoids neutralization step.
Tris buffer ALPase activity may be lower with Tris than with AMP-based buffer. Reported assay context differs.
Physical form Liquid free base requires different handling; salt as crystalline solid supports easier weighing and storage.

AMP·HCl Differentiation from Analogs


Enhanced Aqueous Solubility vs. Free Base

The hydrochloride salt of 2-amino-2-methyl-1-propanol exhibits substantially higher aqueous solubility compared to its free base form, which is a critical parameter for many research and industrial applications. The free base, CAS 124-68-5, is described as a clear liquid that is insoluble in water . In contrast, the hydrochloride salt (CAS 3207-12-3) has a reported solubility in water of 0.5 g/mL, yielding a clear, colorless solution . This difference enables the hydrochloride salt to be used directly in aqueous buffers and formulations without the need for additional solubilizing agents or pH adjustment steps that are required when using the free base.

Aqueous solubility
Head-to-head
0.5 g/mL (clear) vs. insoluble (free base)
Supports direct aqueous formulation without solubilizers.
Ambient conditions; data to verify
Aqueous solubility Formulation science Analytical chemistry

Improved ALPase Activity vs. Tris Buffer

In a comparative study for the histochemical detection of alkaline phosphatase (ALPase) activity, an incubation medium using an AMP (2-amino-2-methyl-1-propanol) buffer at 170-350mM, pH 9.2, resulted in significantly higher ALPase activity compared to a standard Tris-based buffer method. The study quantitatively demonstrated this superiority through biochemical quantification of ALPase activity [1]. Furthermore, the AMP buffer enabled the visualization of ALPase activity at additional cellular sites (sinusoidal and lateral surfaces of hepatocytes) that were not detectable with the Tris method, and the reaction product was of a finer quality, indicating improved sensitivity [1].

ALPase activity
Method context
Higher activity vs. Tris; finer reaction product, wider site detection
Reported endpoint sensitivity may support ALPase assay selection.
170–350 mM AMP, pH 9.2, lead citrate method
Enzymology Histochemistry Biochemical assays

Reduced Acute Toxicity vs. Free Base

A safety assessment comparing the free base form of 2-amino-2-methyl-1-propanol to its hydrochloride salt indicates a lower toxicity profile for the hydrochloride. While the free base can cause severe skin irritation, eye corrosion, and damage to the gastrointestinal mucosa upon undiluted exposure, the hydrochloride salt is explicitly noted as being less toxic than the free base [1]. This comparative toxicity assessment, while not providing a numerical LD50 value, establishes a clear safety differentiation that is critical for applications in personal care, pharmaceuticals, or any context where human or animal exposure is possible.

Toxicity context
Source review
Less toxic than free base (qualitative comparison)
Reported lower toxicity may support formulation safety endpoint review.
Undiluted exposure models; no LD50 reported
Toxicology Safety assessment Personal care products

Stable Solid Form vs. Liquid Free Base

The physical state of the compound at room temperature is a key differentiator for laboratory and industrial handling. 2-Amino-2-methyl-1-propanol hydrochloride (CAS 3207-12-3) is a white crystalline solid with a melting point of 204-206°C, and it is recommended for storage at ambient room temperature [1]. In contrast, the free base (CAS 124-68-5) is a clear liquid with a melting point range of 24-28°C, often requiring special handling or storage conditions to prevent freezing or maintain stability . The solid form of the hydrochloride salt simplifies weighing, dispensing, and long-term storage, reducing the risk of spillage, contamination, and decomposition associated with liquid reagents.

Physical form
Head-to-head
Crystalline solid, mp 204–206 °C vs. liquid free base (mp 24–28 °C)
Solid form simplifies weighing and ambient storage.
Room temperature handling
Solid-state chemistry Reagent stability Laboratory handling

Key Application Scenarios for AMP·HCl


Stable Aqueous Buffers for ALPase Assays

Based on evidence showing significantly higher ALPase activity with AMP buffer compared to Tris buffer, 2-amino-2-methyl-1-propanol hydrochloride is the optimal choice for preparing sensitive and reliable incubation media for ALPase detection. Its superior performance ensures accurate quantification of enzyme activity, particularly in samples with low expression levels [1].

Aqueous-Based Formulations with Improved Safety

Given its documented lower toxicity compared to the free base, this hydrochloride salt is the preferred form for formulating aqueous-based personal care products, topical pharmaceuticals, or any application where direct human contact is anticipated. The enhanced solubility of the hydrochloride salt in water (0.5 g/mL) also facilitates the creation of clear, stable formulations without the need for additional solubilizers, streamlining product development and reducing the risk of formulation instability [2].

Synthesis of Pharmaceutical Intermediates as Solid Reagent

In synthetic organic chemistry workflows, 2-amino-2-methyl-1-propanol hydrochloride serves as a stable, easy-to-handle solid reagent and intermediate for the synthesis of various pharmaceutical compounds targeting neurological and metabolic disorders. Its solid, crystalline form at room temperature (melting point 204-206°C) simplifies accurate weighing and dispensing, offering a practical advantage over the liquid free base . This is critical for maintaining reproducible stoichiometry in multi-step syntheses.

Precise Alkaline pH Control for Biochemical Assays

As a biological buffer component with a pKa of 9.7 at 25°C and an effective pH range of 9.0-10.5, this hydrochloride salt is specifically useful for biochemical assays and molecular biology experiments that require stable alkaline conditions. Its use ensures that enzymatic reactions or other pH-sensitive processes are conducted under precisely controlled and reproducible conditions, directly impacting the reliability of experimental data [3].

Application
Selection Property
Validation Focus
ALPase assay buffer preparation
Reported higher ALPase activity vs. Tris
Confirm buffer concentration and pH 9.2 for your tissue model
Aqueous formulations with human-contact potential
Lower reported toxicity vs. free base; clear solubility 0.5 g/mL
Review safety endpoints and formulation stability
Synthesis intermediate (solid reagent)
Crystalline solid, mp 204–206 °C; easy weighing
Verify stoichiometry and purity for your synthetic route
Alkaline pH control in biochemical assays
pKa 9.7, effective pH 9.0–10.5
Confirm pH stability under your assay temperature and duration

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